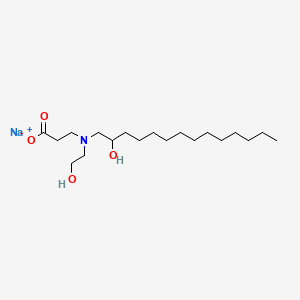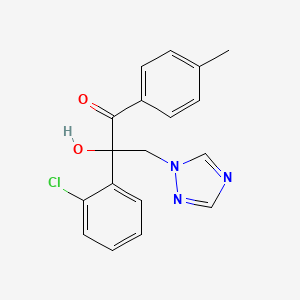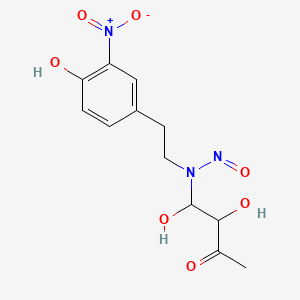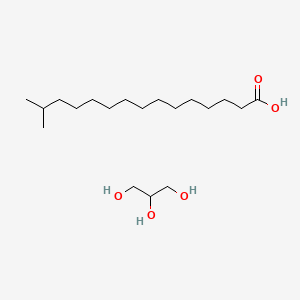![molecular formula C22H22INO4 B12675659 2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide CAS No. 136540-26-6](/img/structure/B12675659.png)
2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide is a complex organic compound with the molecular formula C₂₂H₂₂NO₄I. It is known for its unique structure, which includes multiple methoxy groups and a phenanthridin-5-ium core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Methoxylation: Introduction of methoxy groups to the aromatic ring.
Cyclization: Formation of the phenanthridin-5-ium core through cyclization reactions.
Methylation: Addition of a methyl group to the phenanthridin-5-ium core.
Iodination: Introduction of the iodide ion to form the final compound.
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Aplicaciones Científicas De Investigación
2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3,8,9-Trimethoxy-5H-benzo[c]phenanthridin-2-one: Similar structure but lacks the methyl and iodide groups.
2,3,8,9-Tetramethoxybenzo[c]phenanthridine: Similar methoxy substitution but different core structure.
Uniqueness
2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide is unique due to its specific combination of methoxy, methyl, and iodide groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
136540-26-6 |
|---|---|
Fórmula molecular |
C22H22INO4 |
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium;iodide |
InChI |
InChI=1S/C22H22NO4.HI/c1-23-12-14-9-19(25-3)20(26-4)10-16(14)15-7-6-13-8-18(24-2)21(27-5)11-17(13)22(15)23;/h6-12H,1-5H3;1H/q+1;/p-1 |
Clave InChI |
SRUJPIPZJXTFTI-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)OC)OC)OC.[I-] |
Números CAS relacionados |
54785-54-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


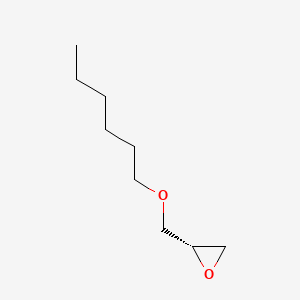
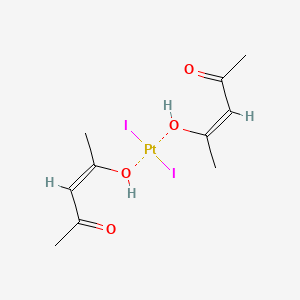

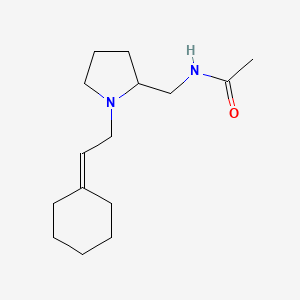

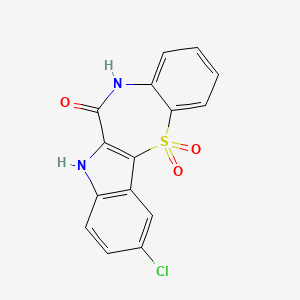
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
